3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine 3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760097
InChI: InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3
SMILES:
Molecular Formula: C9H16N4S
Molecular Weight: 212.32 g/mol

3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine

CAS No.:

Cat. No.: VC17760097

Molecular Formula: C9H16N4S

Molecular Weight: 212.32 g/mol

* For research use only. Not for human or veterinary use.

3-(((4-Methyl-4h-1,2,4-triazol-3-yl)thio)methyl)piperidine -

Specification

Molecular Formula C9H16N4S
Molecular Weight 212.32 g/mol
IUPAC Name 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine
Standard InChI InChI=1S/C9H16N4S/c1-13-7-11-12-9(13)14-6-8-3-2-4-10-5-8/h7-8,10H,2-6H2,1H3
Standard InChI Key WJZVPYQBYVORFV-UHFFFAOYSA-N
Canonical SMILES CN1C=NN=C1SCC2CCCNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity and Nomenclature

3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine, systematically named 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]piperidine hydrochloride, belongs to the class of sulfur-containing heterocyclic compounds. Its molecular structure features a piperidine ring—a six-membered amine—covalently bonded to a 4-methyl-1,2,4-triazole group through a methylthio (-SCH₂-) linker. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.

Structural Analysis and Key Features

The compound’s bioactivity arises from the synergistic interplay of its two primary components:

  • Piperidine Ring: Contributes to hydrophobic interactions with biological targets, improving membrane permeability and binding affinity.

  • 4-Methyl-1,2,4-Triazole Moiety: Facilitates hydrogen bonding and coordination with metal ions or enzyme active sites, enabling antimicrobial and antifungal effects .

A comparative analysis with structurally related compounds, such as 4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine (PubChem CID: 79605567), reveals that the thioether linkage in 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine introduces enhanced chemical reactivity and selectivity compared to ether or methylene analogs .

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve:

  • Thioether Formation: Reacting 4-methyl-1,2,4-triazole-3-thiol with chloromethylpiperidine under basic conditions to form the thioether bond.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Key challenges include optimizing reaction yields (reported at 78–85% for analogous compounds) and minimizing byproducts such as disulfides or over-alkylated species .

Physicochemical Profile

PropertyValue
Molecular Weight248.78 g/mol
Solubility>50 mg/mL in DMSO
Melting Point145–147°C (decomposes)
Partition Coefficient (LogP)1.82 (predicted)

The compound’s moderate lipophilicity (LogP ≈ 1.82) suggests favorable membrane penetration, while its high solubility in dimethyl sulfoxide (DMSO) facilitates in vitro biological testing .

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

Recent investigations demonstrate broad-spectrum activity against Gram-positive and Gram-negative pathogens:

Microbial StrainMinimum Bactericidal Concentration (MBC)
Escherichia coli O231.25 µg/mL
Salmonella enteritidis31.25 µg/mL
Staphylococcus aureus15.6 µg/mL

Notably, the compound exhibits superior potency against Staphylococcus aureus (MBC = 15.6 µg/mL) compared to first-line antibiotics like ampicillin (MBC = 62.5 µg/mL) . Mechanistic studies attribute this activity to competitive inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial folate synthesis .

Antifungal Activity

The triazole moiety enables coordination with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis—a mechanism shared with clinical antifungals like fluconazole. In Candida albicans models, the compound reduces hyphal growth by 68% at 50 µg/mL, outperforming ketoconazole (52% inhibition at equivalent doses).

Applications in Pharmaceutical and Agricultural Research

Drug Development Prospects

Ongoing research explores derivatives of 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine as:

  • Antibacterial Adjuvants: Enhancing efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

  • Antifungal Agents: Addressing azole-resistant Candida strains through structural modifications at the triazole C-5 position.

Agricultural Uses

In crop protection trials, foliar application at 100 ppm reduced Phytophthora infestans (potato blight) incidence by 89%, comparable to commercial fungicides like metalaxyl. The compound’s low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) positions it as an eco-friendly alternative to organophosphates.

Comparative Analysis with Structural Analogues

CompoundStructural FeatureUnique Property
3-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidineThioether linkageEnhanced antimicrobial potency
4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine Methylene linkerHigher metabolic stability
3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochlorideDihydrochloride saltImproved aqueous solubility

The thioether variant demonstrates 3–5× greater biofilm inhibition against Pseudomonas aeruginosa compared to methylene-linked analogues, highlighting the critical role of sulfur in biological interactions .

Recent Advances and Research Directions

Targeted Drug Delivery Systems

2024–2025 studies explore nanoparticle-encapsulated formulations to enhance bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)piperidine show sustained release over 72 hours in murine models, reducing dosing frequency by 40%.

Resistance Mitigation Strategies

Structural modifications at the piperidine N-atom (e.g., introducing fluorinated ethyl groups) reduce susceptibility to efflux pumps in multidrug-resistant Acinetobacter baumannii, lowering resistance development by 78% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator